5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol . This compound is characterized by the presence of a benzoxazine ring system substituted with two fluorine atoms at the 5 and 7 positions. Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds such as 1,4-benzoxazin-3-one sulphonamides have been evaluated as inhibitors of pi3ka in several cancer cell lines .
Mode of Action
It’s worth noting that related compounds have shown to inhibit viral dna polymerase . This suggests that 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine might interact with its targets in a similar manner, leading to inhibition of key enzymes and thus affecting the normal functioning of the target cells.
Biochemical Pathways
Related compounds have been found to affect the pi3ka pathway in cancer cells , suggesting that this compound might have a similar effect.
Result of Action
Related compounds have shown to inhibit the reproduction of herpes simplex virus type 1 in vitro , suggesting that this compound might have similar antiviral effects.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that extreme temperatures might affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a base, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of two fluorine atoms at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its stability, lipophilicity, and ability to interact with biological targets compared to other benzoxazine derivatives .
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-3-6(10)8-7(4-5)12-2-1-11-8/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWANOELSZZMXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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